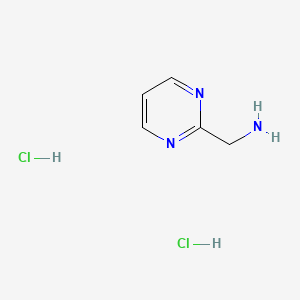

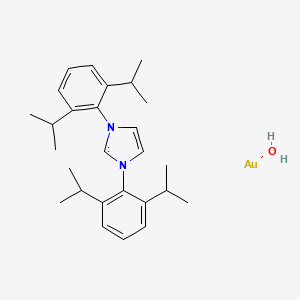

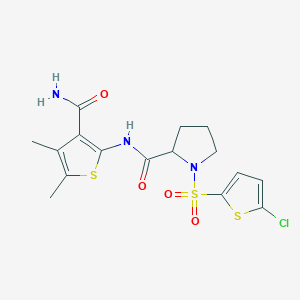

![molecular formula C20H17Cl2N5 B2610170 3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-92-7](/img/structure/B2610170.png)

3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of [1,2,4]Triazolo[4,3-c]quinazoline . This class of compounds is a backbone of many threading DNA intercalators . They have been synthesized and investigated for their anticancer activity against human cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[4,3-c]quinazoline derivatives involves oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .科学的研究の応用

Optoelectronic Applications

Functionalized Quinazolines for Optoelectronics : Quinazolines and their derivatives are explored for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporating quinazoline into π-extended conjugated systems enhances the electroluminescent properties, making these compounds valuable for fabricating organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Furthermore, quinazoline derivatives serve as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Medicinal Chemistry

Anticancer Activity : Quinazoline derivatives have been recognized for their anticancer properties by inhibiting the growth of cancer cells through the modulation of specific genes and proteins involved in cancer progression. This includes the inhibition of receptor tyrosine kinases, epidermal growth factor receptors, and more, suggesting the quinazoline nucleus as a promising template for identifying new anti-cancer agents (Moorthy et al., 2023).

Biologically Significant Pyrimidine Appended Optical Sensors : Besides their medicinal applications, pyrimidine derivatives, related to quinazolines, are used as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable as sensing probes, showcasing their versatile application beyond pharmaceuticals (Jindal & Kaur, 2021).

Enzyme Inhibition

Dipeptidyl Peptidase IV Inhibitors : Quinazoline derivatives have been studied as inhibitors for dipeptidyl peptidase IV (DPP IV), a key enzyme in the regulation of insulin secretion. This highlights their potential in the treatment of type 2 diabetes mellitus, showcasing the therapeutic versatility of quinazoline compounds beyond their anticancer activity (Mendieta et al., 2011).

作用機序

Target of action

Quinazolines and triazoles, the classes of compounds that “3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” belongs to, are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of action

Triazoles and quinazolines are known to bind in the biological system with a variety of enzymes and receptors, leading to various biological activities .

Biochemical pathways

Compounds containing the triazole and quinazoline moieties are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of action

Compounds containing the triazole and quinazoline moieties are known to exhibit a wide range of biological activities .

特性

IUPAC Name |

3-(2,4-dichlorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N5/c21-13-8-9-14(16(22)12-13)18-24-25-19-15-6-2-3-7-17(15)23-20(27(18)19)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJUNURRVCGRGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

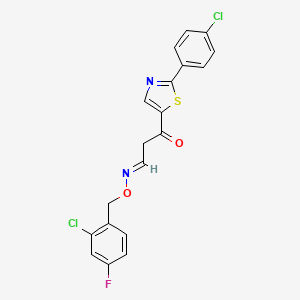

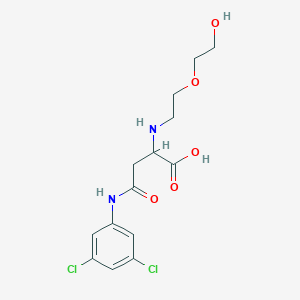

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2610091.png)

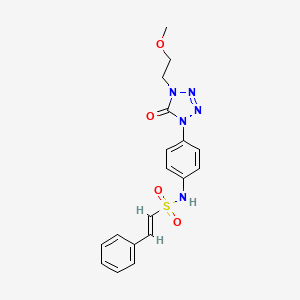

![1-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2610101.png)

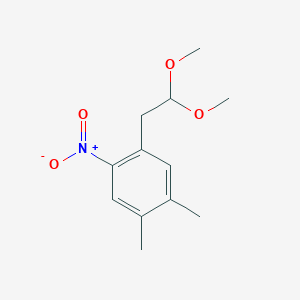

![3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610104.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)